molecular formula C17H14N2O4 B2427347 2-amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile CAS No. 876710-04-2

2-amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B2427347
CAS No.: 876710-04-2
M. Wt: 310.309
InChI Key: FTMHERZVKGSVBZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Antibacterial and Antioxidant Properties

2-Amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile and its derivatives demonstrate notable antibacterial and antioxidant properties. A study by Memar et al. (2020) found that certain derivatives, particularly those with specific substituent groups, showed strong antibacterial activity against Staphylococcus aureus and also exhibited effective antioxidant activity as measured by the DPPH radical-scavenging method.

Optical and Structural Properties

The compound has been studied for its structural and optical properties, especially in the form of thin films. Zeyada et al. (2016) conducted research on the structural and optical properties of derivatives of this compound, particularly focusing on their polycrystalline nature and nanocrystallite dispersion in an amorphous matrix, as well as their absorption parameters and electron transition types (Zeyada, El-Nahass, & El-Shabaan, 2016).

Crystal Structure Analysis

The X-ray crystal structure of related compounds has been analyzed, providing insights into their molecular conformation and stability. For instance, Wang et al. (2005) studied a compound with a similar structure, noting its coplanar pyran ring and stabilization through intermolecular hydrogen bonds (Wang et al., 2005).

Photovoltaic and Electrical Properties

Another study by Zeyada et al. (2016) explored the photovoltaic properties of thin films derived from this compound, highlighting their potential applications in organic-inorganic photodiode fabrication. The study focused on their rectification behavior and photovoltaic properties under various conditions (Zeyada, El-Nahass, & El-Shabaan, 2016).

Catalytic Synthesis

The compound has also been used in catalytic synthesis. For example, Sadeghi et al. (2014) reported on the synthesis of its derivatives using nano-silica sulfuric acid as a catalyst, demonstrating an efficient, green protocol (Sadeghi, Nezhad, & Hashemian, 2014).

Corrosion Inhibition

A study by Eldesoky et al. (2019) explored the use of a derivative of this compound as a corrosion inhibitor for copper in acidic solutions, finding it effective in reducing corrosion through the formation of protective coatings on the metal surface (Eldesoky, Attia, Ahmed, & Abo-Elsoud, 2019).

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This usually involves interaction with specific proteins or enzymes .

Safety and Hazards

This involves studying the toxicity of the compound and the precautions that need to be taken while handling it .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or modifications to the compound .

Properties

IUPAC Name

2-amino-6-(hydroxymethyl)-4-(3-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-9-3-2-4-10(5-9)14-12(7-18)17(19)23-15-13(21)6-11(8-20)22-16(14)15/h2-6,14,20H,8,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMHERZVKGSVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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